Tetrakis(dimethylamino)tin

Description

Properties

IUPAC Name |

N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXTVQNIFGXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147660 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-77-9 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrakis(dimethylamino)tin chemical properties and structure.

An In-depth Technical Guide to Tetrakis(dimethylamino)tin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers and professionals in chemistry, materials science, and drug development who utilize organometallic compounds.

Molecular Structure and Bonding

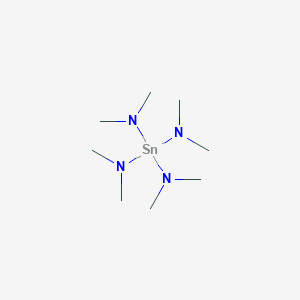

This compound, with the chemical formula Sn[N(CH₃)₂]₄, is an organometallic compound featuring a central tin(IV) atom.[1] The tin atom is bonded to four dimethylamido ligands, resulting in a tetrahedral molecular geometry.[2] The bond angles around the tin center are approximately 109.5°, which is characteristic of tetrahedral coordination.[2] Unlike many metal alkoxides, the diorganoamides of tin are monomeric, which contributes to their volatility.[2]

The molecule's structure is defined by the Sn-N bonds, which are the primary sites of its reactivity. The nitrogen atoms have a lone pair of electrons, and the dimethylamino groups can rotate around the Sn-N bond.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is highly volatile and reactive.[3] It is extremely sensitive to moisture and air, reacting rapidly with water and other protic solvents.[3][4]

| Property | Value |

| Molecular Formula | C₈H₂₄N₄Sn[5][6][7] |

| Molecular Weight | 295.01 g/mol [3][5][6][7] |

| Appearance | Colorless to light yellow liquid[2][3][5] |

| Boiling Point | 53-55 °C at 0.1 mmHg[3][5] 110 °C at 0.5 mmHg[2][8] |

| Density | 1.17 g/mL[3][5] 1.125 g/mL at 25 °C[8] 1.169 g/mL[9] |

| Flash Point | -7 °C[5] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3][4] |

| Purity | Commercially available in high purity, up to 99.99%[3][10] |

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the reaction of a tin(IV) halide, typically tin(IV) chloride, with a lithium amide reagent like lithium dimethylamide.[1][2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound:

-

Preparation : All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2][11] Glassware should be oven-dried and cooled under vacuum. Anhydrous solvents, such as diethyl ether or hexane, are required.[2]

-

Reaction Setup : A solution of tin(IV) chloride in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.

-

Amide Addition : A solution of lithium dimethylamide (4 equivalents) in the same solvent is added dropwise to the tin(IV) chloride solution. The reaction is exothermic, so the temperature should be carefully controlled, potentially with an ice bath.[2]

-

Reaction : The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The formation of a precipitate (lithium chloride) will be observed.

-

Workup : The reaction mixture is filtered to remove the lithium chloride precipitate.

-

Purification : The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by distillation or sublimation under reduced pressure to yield the final high-purity liquid.[2]

Chemical Reactivity

This compound is a highly reactive compound, primarily due to the polarity of the Sn-N bond and the basicity of the dimethylamido ligands.

-

Hydrolysis : It reacts vigorously with water and other protic solvents to produce tin hydroxides and dimethylamine.[1][2] This sensitivity necessitates handling in an inert, dry environment.[3]

-

Oxidation : The compound can be oxidized to form tin oxides.[1][2] This property is exploited in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where it is reacted with oxidizing agents like oxygen, ozone, or hydrogen peroxide to deposit thin films of tin oxide.[1][12]

-

Ligand Exchange/Substitution : this compound readily undergoes ligand exchange reactions with a variety of protic reagents, including other amines and phosphines.[1][2] For instance, it reacts with tris(aminoalkyl)amines to form azastannatranes.[1][9]

-

Thermal Decomposition : When heated, this compound can undergo decomposition. Studies have shown that upon heating, it can form an intermediate Sn-imine complex and, with prolonged heating, can lead to the formation of a crystalline dimer, bis(dimethylamino)-bis(µ-dimethylamido)-di-tin(II).[13]

Applications

The primary application of this compound is in the materials science and semiconductor industries as a high-purity precursor for the deposition of tin-containing thin films.[2][3]

-

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) : Its high volatility and reactivity make it an excellent precursor for ALD and CVD.[3] It is used to grow uniform, dense, and pure thin films of tin oxide (SnOₓ).[3][14] These films are crucial in the fabrication of microelectronic devices, photovoltaics, and as transparent conductive oxides.[3]

-

Gas Sensors : Tin oxide thin films deposited using this precursor show sensitive electrical responses to certain gases, making them suitable for use in highly sensitive gas sensors.[3]

-

Organometallic Synthesis : It serves as a versatile reagent in organometallic chemistry for the synthesis of other organotin compounds.[2]

-

Catalysis : It can act as a catalyst or a catalyst precursor in various organic reactions.[2]

Experimental Protocol: Atomic Layer Deposition of Tin Oxide

The following is a generalized protocol for the ALD of tin oxide using this compound and water as the co-reactant.

-

System Preparation : An ALD reactor is heated to the desired deposition temperature, typically in the range of 30 to 200 °C.[14]

-

Precursor Introduction : The this compound precursor is heated to generate sufficient vapor pressure and is pulsed into the reactor chamber.

-

Purge : The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.

-

Co-reactant Introduction : A pulse of the co-reactant, such as water vapor or hydrogen peroxide, is introduced into the chamber.[12][14]

-

Purge : The chamber is purged again with the inert gas to remove unreacted co-reactant and reaction byproducts.

-

Cycle Repetition : Steps 2-5 constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times. The growth rate is typically in the range of 0.70-1.2 Å/cycle.[12][14]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a key technique for confirming the purity and structure of this compound.

-

¹H NMR : A pure sample will show a singlet peak corresponding to the methyl protons of the dimethylamido groups.[13]

-

¹¹⁹Sn NMR : The ¹¹⁹Sn NMR spectrum provides direct information about the tin center. A single resonance peak is indicative of a pure compound.[13]

-

¹³C NMR : The ¹³C NMR spectrum will show a resonance for the methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH₃ groups.[13]

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is a highly flammable liquid and vapor.[4][6] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[6]

-

Handling : All operations must be performed in a glove box or a closed system under a high-purity inert atmosphere (nitrogen or argon).[3] Contact with strong oxidizers, acids, and water should be strictly avoided to prevent violent reactions.[3][4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.

-

Storage : It should be stored in tightly sealed containers under an inert atmosphere, away from heat and sources of ignition.

References

- 1. This compound | 1066-77-9 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-466749) | 1066-77-9 [evitachem.com]

- 3. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 4. gelest.com [gelest.com]

- 5. This compound | 1066-77-9 [chemicalbook.com]

- 6. This compound | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 1066-78-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | [gelest.com]

- 10. strem.com [strem.com]

- 11. Tetrakis(2,4,6-trimethylanilido)tin(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 13. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(dimethylamino)tin(IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrakis(dimethylamino)tin(IV) (Sn[N(CH₃)₂]₄), a key precursor in materials science and organometallic chemistry. This document details the established synthetic protocols, physical and chemical properties, and a full spectroscopic characterization of the compound. All quantitative data are presented in clearly structured tables, and detailed experimental methodologies are provided. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound(IV), with the chemical formula Sn[N(CH₃)₂]₄, is a volatile, colorless to light yellow liquid that serves as an important precursor for the deposition of tin-containing thin films.[1] Its utility in various applications, including as a precursor for tin oxide films in electronics, necessitates a thorough understanding of its synthesis and characterization. This guide aims to provide researchers and professionals with a detailed technical resource for the preparation and analysis of this compound.

Synthesis of this compound(IV)

The most common and effective method for the synthesis of this compound(IV) is the salt metathesis reaction between tin(IV) chloride (SnCl₄) and four equivalents of lithium dimethylamide (LiN(CH₃)₂).[1] This reaction is analogous to the synthesis of other tetrakis(dimethylamino) metal compounds, such as the titanium analogue.[2] The reaction proceeds as follows:

SnCl₄ + 4 LiN(CH₃)₂ → Sn[N(CH₃)₂]₄ + 4 LiCl

This synthesis must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the high sensitivity of the reactants and product to moisture and air.[1] Non-polar organic solvents such as diethyl ether or hexane (B92381) are typically used to facilitate the reaction and the subsequent separation of the lithium chloride byproduct.[1]

Synthesis Workflow

Caption: Synthetic workflow for Sn[N(CH₃)₂]₄.

Experimental Protocols

Synthesis of this compound(IV)

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Lithium dimethylamide (LiN(CH₃)₂)

-

Anhydrous diethyl ether or hexane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere.

-

A solution of four equivalents of lithium dimethylamide in anhydrous diethyl ether or hexane is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

One equivalent of tin(IV) chloride is added dropwise to the cooled and stirred solution of lithium dimethylamide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting suspension, containing precipitated lithium chloride, is filtered under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound(IV) as a colorless to light yellow liquid.[3]

Characterization

Physical and Chemical Properties

A summary of the key physical and chemical properties of Sn[N(CH₃)₂]₄ is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₄N₄Sn | [4] |

| Molecular Weight | 295.01 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 53-55 °C at 0.1 mmHg | [3] |

| Density | 1.169 g/mL at 25 °C | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents | [3] |

Spectroscopic Data

The structure and purity of Sn[N(CH₃)₂]₄ are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

NMR spectroscopy is a powerful tool for the structural elucidation of Sn[N(CH₃)₂]₄. The ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide characteristic signals for the dimethylamino ligands and the central tin atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single resonance for the protons of the methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the carbon atoms of the methyl groups.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is particularly informative for determining the coordination environment of the tin atom.[6] For a four-coordinate tin(IV) compound like Sn[N(CH₃)₂]₄, the chemical shift is expected in a specific range.[3]

A summary of the expected NMR data is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.5 - 3.5 | Singlet |

| ¹³C | ~40 - 50 | Singlet |

| ¹¹⁹Sn | -50 to -150 | Singlet |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should be observed, corresponding to the molecular weight of Sn[N(CH₃)₂]₄.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [Sn(N(CH₃)₂)₄]⁺ (Molecular Ion) | 296 (for ¹²⁰Sn) |

| [Sn(N(CH₃)₂)₃]⁺ | 252 (for ¹²⁰Sn) |

| [N(CH₃)₂]⁺ | 44 |

Note: The m/z values are based on the most abundant isotope of tin, ¹²⁰Sn. The full spectrum will show an isotopic pattern characteristic of tin.

Elemental analysis provides the percentage composition of each element in the compound, which can be compared to the theoretical values to confirm purity.

Elemental Analysis Data for C₈H₂₄N₄Sn:

| Element | Theoretical % |

| Carbon | 32.57 |

| Hydrogen | 8.19 |

| Nitrogen | 18.98 |

| Tin | 40.26 |

Characterization Workflow

Caption: Workflow for the characterization of Sn[N(CH₃)₂]₄.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound(IV). The established synthetic protocol via salt metathesis is reliable and yields a high-purity product. The comprehensive characterization data, including physical properties and spectroscopic analysis, serve as a valuable reference for researchers in the fields of materials science, organometallic chemistry, and drug development. The provided workflows and experimental details are intended to facilitate the successful synthesis and confirmation of this important tin precursor.

References

An In-depth Technical Guide to Tetrakis(dimethylamino)tin (CAS 1066-77-9): Properties, Safety, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)tin, with the CAS number 1066-77-9, is a highly reactive organotin compound primarily utilized as a precursor in the fabrication of tin-containing thin films through processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). Its utility in the semiconductor and photovoltaic industries is well-documented. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an exploration of its potential biological effects and toxicological profile, drawing inferences from the broader class of organotin compounds due to the limited specific toxicological data on this particular molecule.

Chemical and Physical Properties

This compound is a colorless to pale-yellow, fuming liquid that is highly sensitive to moisture and air.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1066-77-9 |

| Molecular Formula | C8H24N4Sn |

| Molecular Weight | 295.01 g/mol [1][3][4] |

| Appearance | Colorless to pale-yellow fuming liquid[1][2] |

| Odor | Acrid, amine-like |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Boiling Point | 53-55 °C @ 0.1 mmHg[1] |

| Density | 1.169 - 1.17 g/cm³[1] |

| Flash Point | -7.8 °C (18.0 °F) - closed cup[3] |

| Vapor Pressure | < 0.1 mm Hg @ 20 °C[5] |

| Solubility | Reacts vigorously with water and protic solvents.[1] Soluble in organic solvents. |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture.[1] |

Safety and Handling

This compound is classified as a hazardous material due to its flammability, corrosivity, and toxicity.[4][6][7] Proper handling and storage are critical to ensure laboratory safety.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor[4] |

| Acute toxicity, Oral | H302: Harmful if swallowed[4] |

| Acute toxicity, Dermal | H312: Harmful in contact with skin[4] |

| Acute toxicity, Inhalation | H332: Harmful if inhaled[7] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[4] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[4] |

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Flame-retardant, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.

-

Respiratory Protection: A NIOSH-certified respirator with an organic vapor/amine gas cartridge is required when working outside of a fume hood or in case of a spill.[8]

Handling and Storage

-

Handling: All manipulations of this compound should be performed in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[9] The compound is air and moisture sensitive.[7]

-

Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] It should be stored under an inert gas.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Biological Effects and Potential Signaling Pathways

Specific toxicological studies on this compound are limited. However, the biological effects of organotin compounds, in general, are well-documented and can be used to infer potential mechanisms of toxicity. Organotins are known to be immunotoxic, neurotoxic, and can act as endocrine disruptors.[10]

The cytotoxicity of organotin compounds is often attributed to their ability to induce apoptosis.[5][11] This process can be initiated through various signaling pathways, including the activation of caspases and the disruption of mitochondrial function.

Caption: Inferred apoptotic pathway induced by organotin compounds.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of organotin compounds, which can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of an organotin compound on cell viability by measuring the metabolic activity of the cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the organotin compound in a suitable solvent (e.g., DMSO) and then in cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Cell Treatment: Treat cells with the organotin compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

This compound is a valuable precursor in materials science with significant industrial applications. Its high reactivity necessitates stringent safety protocols for handling and storage. While specific toxicological data for this compound is scarce, the known effects of other organotin compounds suggest a potential for cytotoxicity, likely through the induction of apoptosis. Further research is warranted to fully elucidate the biological effects and specific signaling pathways affected by this compound to ensure its safe and responsible use in research and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Liquid TDMASn Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the liquid precursor Tetrakis(dimethylamino)tin (TDMASn). It is intended to be a valuable resource for researchers and professionals involved in materials science, particularly in the fabrication of tin oxide thin films for applications in semiconductors, photovoltaics, and transparent conductive electrodes.

Introduction to TDMASn

This compound, commonly abbreviated as TDMASn, is an organometallic compound with the chemical formula Sn[N(CH₃)₂]₄.[1][2] It is a highly volatile and reactive liquid that serves as a key precursor for the deposition of tin oxide (SnO₂) thin films through processes like Atomic Layer Deposition (ALD) and spin coating.[3][4][5] Its low boiling point and high vapor pressure make it particularly suitable for vapor-phase deposition techniques.[3] TDMASn is favored for its ability to produce uniform, dense, and high-purity thin films, even on complex three-dimensional structures.[3]

Physical and Chemical Properties

The physical and chemical properties of TDMASn are critical for its handling, storage, and application in deposition processes. A summary of these properties is presented in the table below.

| Property | Value | Notes |

| Molecular Weight | 295.01 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Density | 1.169 - 1.17 g/mL | [3][8] |

| Boiling Point | 53-55 °C at 0.1 mmHg | [3][8][9] |

| Vapor Pressure | < 0.1 mmHg at 20 °C | [10][11] |

| 0.008 torr at 20°C | [1] | |

| 1520 mmHg at 25°C | [12] | |

| Flash Point | -7 °C to > 25 °C | [9][10][11][12] |

| Melting Point | < 0 °C | [11] |

| Solubility | Reacts vigorously with water and protic solvents | [3][10][11] |

| Purity | ≥ 99.99% (metal basis) | [1][3] |

| Hydrolysis Sensitivity | Reacts rapidly with water | [3] |

| Air Sensitivity | Sensitive to air and moisture | [2][10] |

Note: Discrepancies in reported vapor pressure and flash point values may be due to different measurement conditions and purity levels.

Experimental Protocols

TDMASn is predominantly used as a precursor in thin film deposition techniques. The following sections detail the experimental protocols for Atomic Layer Deposition (ALD) and spin coating as described in the literature.

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions. The use of TDMASn in ALD allows for the deposition of high-quality SnO₂ films at low temperatures.[13]

Experimental Setup:

-

Precursor: this compound (TDMASn) is held in a stainless steel bubbler.

-

Oxidizer: Common oxidizers include water (H₂O), ozone (O₃), and hydrogen peroxide (H₂O₂).[4][14]

-

Substrate: Deposition can be performed on various substrates, such as silicon (Si) wafers and glass.[13]

-

Deposition Temperature: The process can be carried out at temperatures ranging from 30 °C to 200 °C.[13]

Protocol:

-

The TDMASn precursor is typically heated to around 40-45 °C to ensure sufficient vapor pressure.[14][15]

-

The substrate is placed in the ALD reactor, and the temperature is set. For example, a deposition temperature of 100 °C can be used.[15]

-

An inert carrier gas, such as argon (Ar), is flowed through the reactor to maintain a base pressure.[15]

-

The ALD cycle consists of four steps: a. TDMASn Pulse: A pulse of TDMASn vapor is introduced into the reactor, where it chemisorbs onto the substrate surface. b. Purge: The reactor is purged with an inert gas to remove any unreacted TDMASn and byproducts. c. Oxidizer Pulse: A pulse of the oxidizer (e.g., O₃) is introduced, reacting with the surface-bound TDMASn precursor to form a layer of SnO₂.[15] d. Purge: The reactor is purged again to remove reaction byproducts.

-

These cycles are repeated to achieve the desired film thickness. The growth rate is typically around 0.12 nm per cycle.[15]

While less common than ALD, TDMASn can also be used to fabricate SnO₂ thin films via a sol-gel spin-coating process.[5]

Protocol:

-

Sol-Gel Preparation:

-

A solution is prepared by mixing 1-butanol (B46404) and nitric acid (HNO₃).[5]

-

TDMASn (1 g, 0.00339 mol) is dissolved in this solution.[5]

-

The mixture is stirred at 200 rpm for 24 hours at room temperature to form a sol-gel.[5]

-

-

Spin Coating:

-

The prepared gel solution is spin-coated onto a glass substrate at 3000 rpm for 30 seconds.[5]

-

-

Drying and Annealing:

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow of the Atomic Layer Deposition (ALD) process for depositing tin oxide (SnO₂) thin films using TDMASn as the precursor.

Caption: Atomic Layer Deposition (ALD) workflow for SnO₂ thin film deposition using TDMASn.

Stability and Decomposition

TDMASn can undergo thermal decomposition, which may impact the properties of the deposited films. Studies have shown that TDMASn can degrade into bis(dimethylamido)tin(II) via an Sn-imine complex.[16] While this degradation may not significantly affect the growth kinetics, it can alter the electronic properties of the resulting SnOₓ films.[16] The onset of thermal decomposition of the TDMASn precursor has been observed at temperatures around 350 °C, leading to non-self-limited growth in ALD processes.[14] Proper storage under a dry, inert atmosphere and away from heat is crucial to maintain the precursor's integrity.[10]

References

- 1. 웹반응형 기반 웹빌더 시스템 v2.0 [chemknock.com]

- 2. strem.com [strem.com]

- 3. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 4. ipme.ru [ipme.ru]

- 5. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]

- 6. This compound | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(IV) | TDMASn | C8H24N4Sn - Ereztech [ereztech.com]

- 8. This compound | [gelest.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. ereztech.com [ereztech.com]

- 11. gelest.com [gelest.com]

- 12. guidechem.com [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 15. rsc.org [rsc.org]

- 16. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding in Tetrakis(dimethylamino)tin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, with the chemical formula Sn(N(CH3)2)4, is an organometallic compound that has garnered significant interest as a precursor in materials science, particularly for the deposition of tin-containing thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its utility in these applications is intrinsically linked to its molecular structure, bonding characteristics, and reactivity. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, summarizing key experimental and spectroscopic data to aid researchers in their understanding and application of this compound.

Molecular Structure

The molecular geometry of this compound is characterized by a central tin (Sn) atom coordinated to four dimethylamino (-N(CH3)2) ligands. Both X-ray crystallography and gas-phase electron diffraction studies have confirmed that the four nitrogen atoms are arranged tetrahedrally around the central tin atom. The molecule is monomeric in the gas, solution, and solid states.

This tetrahedral coordination is typical for Sn(IV) compounds with four identical ligands. The overall structure can be visualized as a central tin atom at the core of a tetrahedron, with each vertex occupied by a nitrogen atom from a dimethylamino group.

Figure 1: Molecular structure of this compound.

Bond Parameters

| Bond | Typical Length (Å) | Notes |

| Sn-N | ~2.05 - 2.15 | The Sn-N bond length is a critical parameter influencing the reactivity and precursor characteristics. |

| N-C | ~1.45 - 1.50 | Consistent with a single bond between a nitrogen and a sp³-hybridized carbon atom. |

| C-H | ~1.09 - 1.11 | Typical C-H bond length in methyl groups. |

| Angle | Typical Angle (°) | Notes |

| N-Sn-N | ~109.5 | Expected to be close to the ideal tetrahedral angle due to the symmetry of the molecule. Minor deviations may occur due to steric hindrance between the bulky dimethylamino groups. |

| Sn-N-C | ~115 - 125 | The geometry around the nitrogen atom is generally planar or near-planar, indicating some degree of pπ-dπ interaction between the nitrogen lone pair and empty d-orbitals of the tin atom. |

| C-N-C | ~110 - 115 | Consistent with sp² or sp³ hybridization of the nitrogen atom. |

Bonding

The bonding in this compound is primarily covalent in nature. The key interactions include:

-

Sn-N Sigma (σ) Bonds: These are formed by the overlap of an sp³ hybrid orbital on the tin atom with an appropriate hybrid orbital on the nitrogen atom. These strong covalent bonds are responsible for the stability of the molecule.

-

N-C and C-H Sigma (σ) Bonds: These are standard covalent single bonds within the dimethylamino ligands.

-

pπ-dπ Interactions: There is evidence to suggest the presence of some degree of pπ-dπ back-bonding from the filled p-orbitals of the nitrogen atoms to the vacant d-orbitals of the tin atom. This interaction would contribute to the planarity at the nitrogen centers and a shorter Sn-N bond length than a pure single bond. This is a common feature in metal amides.[1]

The following diagram illustrates the key bonding interactions within the molecule.

Figure 2: Bonding in the Sn-N unit of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of tin(IV) chloride with a lithium amide.[2] The following protocol is adapted from the synthesis of the analogous titanium compound and is expected to yield the desired product.

Figure 3: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Lithium Dimethylamide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of n-butyllithium in hexane (B92381) is added dropwise to a cooled (-78 °C) solution of an excess of dimethylamine (B145610) in anhydrous hexane. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of lithium dimethylamide.

-

Reaction with Tin(IV) Chloride: The flask is cooled again to -78 °C, and a solution of tin(IV) chloride in anhydrous hexane is added dropwise from the dropping funnel. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The resulting white precipitate of lithium chloride is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Structural Characterization

Gas-Phase Electron Diffraction (GED): This technique provides highly accurate data on the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

A sample of this compound is vaporized and introduced into a high-vacuum chamber.

-

A high-energy electron beam is directed through the vapor.

-

The scattered electrons create a diffraction pattern on a detector.

-

The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.

X-ray Crystallography: This method is used to determine the precise arrangement of atoms in a crystalline solid.

Methodology:

-

Single crystals of this compound are grown, typically by slow cooling of a saturated solution or by sublimation.

-

A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The positions and intensities of the diffracted spots are used to determine the electron density map of the unit cell, from which the atomic positions, bond lengths, and bond angles are calculated.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in the molecule.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Benzene-d₆ | 2.86 | Singlet | -N(CH ₃)₂ |

| ¹³C | Benzene-d₆ | 40.8 | Singlet | -N(C H₃)₂ |

| ¹¹⁹Sn | Benzene-d₆ | -243.8 | Singlet | Sn (N(CH₃)₂)₄ |

Note: The NMR data is based on a study of the compound and its degradation products. The chemical shifts can vary slightly depending on the solvent and other experimental conditions.

The observation of a single resonance for the methyl protons in the ¹H NMR spectrum and a single resonance for the methyl carbons in the ¹³C NMR spectrum indicates that all eight methyl groups are chemically and magnetically equivalent in solution at room temperature. This is consistent with a highly symmetric, tetrahedral arrangement of the dimethylamino ligands around the tin center and rapid rotation around the Sn-N and N-C bonds on the NMR timescale.

Vibrational Spectroscopy (Infrared and Raman)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| ν(C-H) | 2800 - 3000 | Stretching vibrations of the methyl groups. |

| δ(CH₃) | 1350 - 1470 | Bending (deformation) vibrations of the methyl groups. |

| ν(C-N) | 1000 - 1250 | Stretching vibrations of the carbon-nitrogen bonds. |

| ν(Sn-N) | 500 - 700 | Stretching vibrations of the tin-nitrogen bonds. These are key indicators of the Sn-N bond strength. |

| Skeletal Deformations | < 500 | Bending and torsional modes involving the SnN₄ core and the entire molecular framework. |

Conclusion

This compound possesses a well-defined tetrahedral molecular structure with covalent Sn-N bonds that exhibit some degree of pπ-dπ interaction. Its synthesis is readily achievable through standard organometallic procedures. The spectroscopic data, particularly the simple NMR spectra, are consistent with a highly symmetric and fluxional molecule in solution. This comprehensive understanding of its structure and bonding is crucial for optimizing its use as a precursor in the deposition of high-quality tin-containing thin films and for the rational design of new materials and chemical processes. Further detailed experimental and theoretical studies would be beneficial to refine the bond parameters and provide a complete assignment of its vibrational spectra.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Tetrakis(dimethylamino)tin (TDMASn)

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound (TDMASn), a key precursor in various chemical deposition processes. Due to its high reactivity, understanding its interactions with different solvents is critical for safe handling, storage, and application.

Chemical Identification and Physical Properties

TDMASn, with the chemical formula C₈H₂₄N₄Sn, is an organotin compound widely used as a precursor for depositing tin-based thin films in applications such as sensors, batteries, and photovoltaics[1]. It is also known by other names including (Me₂N)₄Sn, Tetrakis(dimethylamido)tin(IV), and Octamethylstannanetetraamine[2][3]. The high reactivity of TDMASn stems from its labile tin-nitrogen bonds[4].

Table 1: Physical and Chemical Properties of TDMASn

| Property | Value | Source(s) |

| CAS Number | 1066-77-9 | [2][5][6] |

| Molecular Formula | C₈H₂₄N₄Sn | [2][6][7] |

| Molecular Weight | 295.01 g/mol | [2][3][7] |

| Appearance | Colorless to pale-yellow liquid | [1][2][6][8] |

| Density | 1.169 g/mL at 20°C | [1][9] |

| Boiling Point | 53-55°C at 0.1 mmHg | [2][9] |

| Vapor Pressure | ~0.04 Torr at 40°C | [10] |

| Purity | Typically ≥99% | [2][6] |

Solubility and Solvent Compatibility

TDMASn is extremely sensitive to moisture and protic solvents, with which it reacts vigorously[5][9][11]. It is also incompatible with strong oxidizing agents and acids[5][11]. Therefore, all handling and storage must be conducted under a dry, inert atmosphere such as high-purity nitrogen or argon[3][5].

Table 2: Solvent Compatibility Summary for TDMASn

| Compatibility Class | Solvent Type / Examples | Rationale for Classification & References |

| Incompatible / Reactive | Protic Solvents (e.g., Water, Alcohols, Amines) | TDMASn reacts vigorously with moisture, water, and other protic solvents due to its high hydrolytic sensitivity. The tin-nitrogen bonds are readily cleaved by protons.[5][9][11][12] |

| Incompatible / Reactive | Strong Oxidizing Agents | Contact with strong oxidizers can cause a violent reaction, potentially leading to fire or explosion.[5][11] |

| Incompatible / Reactive | Acids | Reacts with acids, likely leading to the decomposition of the compound.[5][11] |

| Potentially Compatible | Non-polar Aprotic Solvents (e.g., Hexanes, Benzene, Toluene) | A patent for a related organotin compound synthesis suggests that these solvents are non-reactive with the starting materials and products, indicating likely compatibility.[13] |

| Potentially Compatible | Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dimethoxyethane) | Similar to non-polar aprotic solvents, these are mentioned as suitable for related processes and are expected to be compatible as they lack reactive protons.[13] |

Experimental Protocols: A General Guideline for Solubility Determination

While specific experimental protocols for TDMASn solubility are not detailed in the available literature, a general methodology for determining the solubility of a highly reactive, air- and moisture-sensitive compound like TDMASn can be outlined. All procedures must be carried out in a controlled inert atmosphere (e.g., a glovebox).

Objective: To determine the solubility of TDMASn in a selected aprotic solvent at a specific temperature.

Materials:

-

TDMASn

-

Anhydrous aprotic solvent (e.g., hexane, toluene, THF)

-

Inert atmosphere glovebox

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Temperature control system (e.g., hot plate with thermostat)

-

Filtration system (e.g., syringe with a 0.2-micron PTFE filter)

-

Analytical instrument for quantification (e.g., NMR, ICP-MS)

Procedure:

-

Preparation: Ensure all glassware and equipment are rigorously dried and brought into the inert atmosphere of the glovebox. The chosen solvent must be anhydrous.

-

Sample Preparation: In a vial, add a known mass of TDMASn.

-

Solvent Addition: Add a small, known volume of the anhydrous solvent to the vial.

-

Equilibration: Seal the vial tightly and stir the mixture at a constant, controlled temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the solution for any undissolved material. If the TDMASn has completely dissolved, add more TDMASn and repeat the equilibration step. If solid remains, the solution is saturated.

-

Sample Extraction: Once the solution is saturated and has been allowed to settle, carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Quantification: Dilute the extracted sample with a known volume of the same anhydrous solvent. Analyze the concentration of tin in the diluted sample using a suitable analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of TDMASn in the solvent at the specified temperature (e.g., in g/100 mL).

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for TDMASn, taking into account its chemical reactivity and the requirements of the intended application.

Caption: Logical workflow for selecting a compatible solvent for TDMASn.

References

- 1. BALD Engineering - Born in Finland, Born to ALD: PEALD processes employing Strem supplied TDMASn precursor presented by diverse groups of researchers [blog.baldengineering.com]

- 2. This compound(IV) | TDMASn | C8H24N4Sn - Ereztech [ereztech.com]

- 3. ereztech.com [ereztech.com]

- 4. This compound | 1066-77-9 | Benchchem [benchchem.com]

- 5. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 6. strem.com [strem.com]

- 7. This compound | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(IV), 99% (99.99%-Sn) TDMASn PUR… [cymitquimica.com]

- 9. This compound | [gelest.com]

- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 11. gelest.com [gelest.com]

- 12. This compound | 1066-77-9 | Benchchem [benchchem.com]

- 13. US20220153763A1 - Process for preparing organotin compounds - Google Patents [patents.google.com]

In-depth Technical Guide: ¹H and ¹¹⁹Sn NMR Spectra of High-Purity Tris(dimethylamino)stannane (TDMASn)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of high-purity tris(dimethylamino)stannane (TDMASn), a critical precursor in various chemical synthesis and materials science applications. This document details the characteristic ¹H and ¹¹⁹Sn NMR spectra, presents quantitative data in a clear format, and outlines the necessary experimental protocols for the synthesis and analysis of this air-sensitive compound.

Introduction

Tris(dimethylamino)stannane, often abbreviated as TDMASn, is an organotin compound of significant interest due to its utility as a precursor for the deposition of tin-containing thin films and as a reagent in organic synthesis. The purity of TDMASn is paramount for these applications, and NMR spectroscopy is a powerful analytical tool for its characterization. This guide focuses on the ¹H and ¹¹⁹Sn NMR spectra, which provide crucial information about the compound's structure, purity, and stability.

Quantitative NMR Data

The NMR spectra of high-purity TDMASn are characterized by their simplicity, reflecting the symmetrical nature of the molecule. The following tables summarize the key quantitative data for the ¹H and ¹¹⁹Sn NMR spectra.

Table 1: ¹H NMR Spectral Data for High-Purity TDMASn

| Parameter | Value | Multiplicity | Notes |

| Chemical Shift (δ) | ~2.80 ppm | Singlet | The singlet peak indicates the chemical equivalence of all 18 protons of the six methyl groups. Satellites arising from coupling to tin isotopes may be observed. |

| Coupling Constant (J) | Not Applicable | - | No proton-proton coupling is observed in the high-purity compound. |

Table 2: ¹¹⁹Sn NMR Spectral Data for High-Purity TDMASn

| Parameter | Value | Multiplicity | Notes |

| Chemical Shift (δ) | ~-120.07 ppm | Singlet | The ¹¹⁹Sn nucleus gives rise to a single resonance, confirming the presence of a single tin environment. The chemical shift is sensitive to the coordination environment of the tin atom. |

| Coupling Constant (J) | Not Applicable | - | No tin-tin coupling is expected for the monomeric species. |

Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. The values presented here are typical and should be used as a reference.

Experimental Protocols

The successful synthesis and NMR analysis of TDMASn require careful handling due to its sensitivity to air and moisture. The following protocols provide a general framework for these procedures.

Synthesis of High-Purity TDMASn

A common method for the synthesis of TDMASn involves the reaction of a tin(IV) halide with a lithium amide.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Lithium dimethylamide (LiNMe₂)

-

Anhydrous, oxygen-free solvent (e.g., diethyl ether, hexane)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve lithium dimethylamide in the anhydrous solvent in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of tin(IV) chloride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The reaction mixture will contain precipitated lithium chloride (LiCl). Remove the salt by filtration under an inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude TDMASn product.

-

Purify the TDMASn by vacuum distillation to obtain a high-purity, colorless liquid.

NMR Sample Preparation and Analysis

Given the air-sensitive nature of TDMASn, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

High-purity TDMASn

-

Deuterated NMR solvent (e.g., C₆D₆, CDCl₃), dried and degassed

-

NMR tube with a J. Young's valve or a sealable cap

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox or on a Schlenk line, add the desired amount of high-purity TDMASn to a clean, dry NMR tube.

-

Add the appropriate volume of dried and degassed deuterated solvent to the NMR tube.

-

Seal the NMR tube securely with a J. Young's valve or a cap, ensuring an airtight seal.

-

The sample is now ready for NMR analysis.

NMR Acquisition Parameters (General Recommendations):

-

¹H NMR:

-

A standard single-pulse experiment is typically sufficient.

-

Ensure an adequate relaxation delay to allow for full magnetization recovery.

-

-

¹¹⁹Sn NMR:

-

Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain accurate quantitative data.

-

A longer relaxation delay may be necessary due to the typically longer T₁ relaxation times of ¹¹⁹Sn.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and NMR analysis of high-purity TDMASn.

Caption: Experimental workflow for the synthesis and NMR analysis of TDMASn.

Conclusion

The ¹H and ¹¹⁹Sn NMR spectra of high-purity TDMASn are straightforward and serve as excellent indicators of the compound's identity and purity. The protocols outlined in this guide provide a solid foundation for researchers working with this valuable and sensitive material. Adherence to inert atmosphere techniques is critical for obtaining reliable and reproducible results.

Tetrakis(dimethylamino)tin: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, often abbreviated as TDMASn, is an organometallic precursor utilized in the fabrication of tin-containing thin films. Its application in processes such as Atomic Layer Deposition (ALD) for creating tin oxide (SnO₂) layers is of significant interest in the semiconductor and optoelectronics industries. The thermal stability of TDMASn is a critical parameter that dictates its handling, storage, and process window in these applications. This technical guide provides an in-depth analysis of the thermal behavior of TDMASn, including its decomposition temperature and degradation pathways.

Thermal Stability and Decomposition Temperature

The thermal stability of this compound is a subject of varying reports in scientific literature, with the decomposition temperature being highly dependent on the experimental conditions.

Onset of Thermal Decomposition

The onset of significant thermal decomposition for TDMASn has been observed to occur at approximately 350°C.[1] At this temperature, the precursor undergoes non-self-limited growth during Atomic Layer Deposition (ALD) processes, indicating a departure from the controlled, layer-by-layer deposition mechanism due to the thermal breakdown of the molecule.[1]

Thermal Degradation at Lower Temperatures

Even at temperatures below the rapid decomposition point, TDMASn can undergo a significant degradation. Studies have shown that upon heating, for instance at 125°C for an extended period, TDMASn can degrade into bis(dimethylamido)tin(II) (BDMASn) through the formation of an intermediate Sn-imine complex. This degradation pathway is relevant in ALD processes where the precursor is typically heated to ensure sufficient vapor pressure.

Quantitative Thermal Analysis Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for this compound are not widely available in public literature, the following table summarizes the key thermal events based on reported observations.

| Thermal Event | Temperature (°C) | Observations and Remarks | Reference |

| Onset of Thermal Decomposition | 350 | Leads to non-self-limited film growth in ALD. | [1] |

| Significant Degradation | 125 (over 48 hours) | Degradation to bis(dimethylamido)tin(II) (BDMASn) via an Sn-imine complex. |

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermal analysis of air-sensitive organometallic compounds like this compound. These protocols are based on best practices and should be adapted to specific instrumentation and safety requirements.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TDMASn by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Due to the air and moisture sensitivity of TDMASn, all sample handling must be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

-

Crucible Selection: An inert crucible, typically alumina, is tared on the TGA balance.

-

Sample Loading: A small amount of TDMASn (typically 5-10 mg) is loaded into the crucible inside the glovebox.

-

Instrument Setup:

-

The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The initial temperature is set to ambient (e.g., 25°C).

-

-

Thermal Program:

-

The sample is heated from the initial temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Sample Preparation: As with TGA, all sample handling must be performed in an inert atmosphere.

-

Crucible Selection and Sealing: A small amount of TDMASn (typically 2-5 mg) is loaded into an aluminum DSC pan inside a glovebox. The pan is then hermetically sealed to prevent the volatile and reactive compound from escaping and to protect it from the atmosphere.

-

Instrument Setup:

-

A sealed empty pan is used as a reference.

-

The DSC cell is purged with an inert gas.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, for example, heating from room temperature to 400°C at a rate of 10°C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Decomposition Pathway and Experimental Workflow

Thermal Degradation Pathway of TDMASn

The following diagram illustrates the initial degradation pathway of this compound to bis(dimethylamido)tin(II) via an Sn-imine complex.

Caption: Thermal degradation of TDMASn to BDMASn.

Experimental Workflow for Thermal Analysis

The logical workflow for assessing the thermal stability of an air-sensitive precursor like TDMASn is depicted below.

References

Unveiling Tetrakis(dimethylamino)tin: A Journey into its Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature surrounding the discovery and synthesis of Tetrakis(dimethylamino)tin, Sn(NMe₂₎₄. The document focuses on the seminal work that first introduced this compound to the scientific community, providing a detailed look at the experimental protocols and the initial characterization data. This information is presented to offer a comprehensive understanding of the compound's origins and fundamental properties.

Historical Context and Initial Synthesis

The first detailed account of the synthesis and properties of this compound was published in 1965 by K. Jones and M. F. Lappert in the Journal of Organometallic Chemistry. This work was part of a broader investigation into amino-derivatives of metals and metalloids. The primary synthetic route established in this seminal paper involves the reaction of tin(IV) chloride with lithium dimethylamide. This method remains a fundamental approach for the preparation of this and similar organotin compounds.

The reaction proceeds via a salt elimination pathway, where the highly reactive lithium dimethylamide displaces the chloride ligands from the tin center. The overall stoichiometry of the reaction is as follows:

SnCl₄ + 4LiN(CH₃)₂ → Sn(N(CH₃)₂)₄ + 4LiCl

This reaction is typically carried out in an inert solvent, such as diethyl ether or a hydrocarbon, under anhydrous conditions to prevent the hydrolysis of the reactants and products.

Experimental Protocols from Early Literature

The following is a detailed experimental protocol for the synthesis of this compound, as adapted from the early literature.

Materials:

-

Anhydrous Tin(IV) chloride (SnCl₄)

-

Lithium dimethylamide (LiNMe₂)

-

Anhydrous diethyl ether

-

Anhydrous n-hexane

Procedure:

-

A solution of lithium dimethylamide in diethyl ether is prepared.

-

The solution is cooled in an ice-salt bath.

-

A stoichiometric amount of tin(IV) chloride, dissolved in n-hexane, is added dropwise to the cooled lithium dimethylamide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

-

The precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified by distillation under high vacuum to yield pure this compound.

Quantitative Data from Early Characterization

The initial characterization of this compound provided key physical and chemical data, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₄N₄Sn |

| Molecular Weight | 295.01 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Boiling Point | 53-55 °C at 0.1 mmHg |

| Density | 1.169 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.49 |

| Solubility | Soluble in common organic solvents |

| Hydrolytic Sensitivity | Highly sensitive to moisture |

Visualizing the Synthesis

The synthesis of this compound can be represented as a straightforward logical workflow.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The core of the synthesis relies on a fundamental chemical principle: the reaction of a metal halide with an organolithium reagent.

Caption: Principle of salt elimination in the synthesis.

This foundational work laid the groundwork for the future exploration of this compound, particularly its application as a precursor in modern materials science for the deposition of tin-containing thin films. A thorough understanding of its early discovery and synthesis provides a valuable context for contemporary research and development.

Reactivity of Sn-N Bonds in Tetrakis(dimethylamino)tin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)tin, with the chemical formula Sn[N(CH₃)₂]₄, is a volatile, colorless to light yellow liquid organotin compound that serves as a versatile precursor in materials science and a reagent in organometallic chemistry.[1][2][3] Its reactivity is dominated by the polar and labile tin-nitrogen (Sn-N) bonds, which are susceptible to cleavage by a variety of protic reagents and electrophiles. This technical guide provides a comprehensive overview of the core reactivity of the Sn-N bonds in this compound, with a focus on experimental protocols, quantitative data, and reaction pathways.

Molecular Structure and Spectroscopic Properties

The molecular geometry of this compound is characterized by a central tin(IV) atom in a tetrahedral coordination environment, bonded to four dimethylamino ligands.[4] The molecule is monomeric in the gas phase, in solution, and in the solid state.[4]

Table 1: Key Geometric and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₄N₄Sn | [2] |

| Molecular Weight | 295.01 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 53-55 °C at 0.1 mmHg | [3][6] |

| Density | 1.169 - 1.17 g/mL | [3][6] |

| Coordination Geometry | Tetrahedral | [4] |

| Sn-N Bond Length | ~2.05 Å (Theoretical) | [4] |

| N-Sn-N Bond Angle | ~109.5° | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [3][6] |

Spectroscopic Characterization:

The structure of this compound can be confirmed by various spectroscopic techniques. The high symmetry of the molecule often leads to simple spectra.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Signal | Reference(s) |

| ¹H NMR | C₆D₆ | ~2.80 ppm (singlet with ¹¹⁷/¹¹⁹Sn satellites) | [1] |

| ¹³C NMR | - | Single resonance for methyl carbons | [4] |

| ¹¹⁹Sn NMR | C₆D₆ | ~-120.07 ppm | [1] |

| IR Spectroscopy | - | Characterized by C-H stretching and bending of methyl groups | [4] |

Core Reactivity of the Sn-N Bond

The reactivity of this compound is primarily dictated by the facile cleavage of the Sn-N bonds. This reactivity allows for its use in a variety of chemical transformations, most notably in ligand exchange reactions and as a precursor for materials synthesis.

Ligand Exchange Reactions with Protic Reagents

This compound readily undergoes ligand exchange reactions with a wide range of protic reagents (H-X), including alcohols, phenols, thiols, and other amines.[1] The general reaction involves the substitution of one or more dimethylamino groups with the conjugate base of the protic reagent, liberating volatile dimethylamine (B145610) as a byproduct.

General Reaction Scheme: Sn(NMe₂)₄ + n HX → Sn(NMe₂₎₄₋ₙXₙ + n HNMe₂

The number of substituted ligands (n) can often be controlled by the stoichiometry of the reactants and the steric bulk of the incoming ligand.

The reaction with alcohols is a common method for the synthesis of tin(IV) alkoxides. The use of an excess of alcohol can lead to the formation of the corresponding homoleptic tin(IV) alkoxide, Sn(OR)₄.[1]

With sterically demanding alcohols or phenols, it is possible to isolate mixed amide-alkoxide species. For instance, the reaction with two equivalents of a bulky phenol (B47542) can yield Sn(OAr)₂(NMe₂)₂.[1]

Similar to alcohols, thiols can react with this compound to form tin(IV) thiolates. Transamination reactions with other amines are also possible, leading to the exchange of dimethylamino groups.[7] For example, it reacts with tris(aminoalkyl)amines to produce azastannatranes.[6]

Hydrolysis

The Sn-N bonds in this compound are extremely sensitive to moisture.[3][8] Hydrolysis occurs rapidly upon exposure to water, leading to the formation of tin hydroxides and ultimately tin oxides, with the release of dimethylamine. This high reactivity is the basis for its use as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin oxide films.

Thermal Decomposition

This compound can undergo thermal decomposition at elevated temperatures. Recent studies have shown that at temperatures relevant to ALD conditions (e.g., 125 °C), it can degrade into bis(dimethylamino)tin(II) (BDMASn) through a Sn-imine complex intermediate.[9] This degradation can impact the electronic properties of the resulting thin films.

Table 3: NMR Data for Thermal Degradation Products of this compound

| Compound | ¹¹⁹Sn NMR (C₆D₆, δ) | ¹H NMR (C₆D₆, δ) | Reference |

| TDMASn | -120.07 | 2.80 | [1] |

| Sn-imine complex | -146.34 | 2.17, 2.86, 2.88, 3.31 | [1] |

| BDMASn-dimer | - | - | [9] |

Experimental Protocols

Detailed experimental procedures for the reactions of this compound are often conducted under inert atmosphere due to its high sensitivity to air and moisture.[7]

Synthesis of this compound

A common synthetic route involves the reaction of a tin(IV) halide with a lithium amide.[10]

Experimental Details (Analogous to Ti(NMe₂)₄ synthesis): Under an inert atmosphere, dimethylamine is dissolved in a hydrocarbon solvent (e.g., n-hexane) in a reaction flask and cooled to -78 °C.[10] A solution of n-butyllithium is added dropwise while stirring, and the reaction is allowed to proceed for several hours to form lithium dimethylamide. Tin(IV) chloride is then added dropwise to this solution, keeping the temperature below 60 °C.[10] After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours) under an inert atmosphere. The solvent is then removed, and the product is purified by vacuum distillation.[10]

General Procedure for Ligand Exchange with Alcohols

The following is a general procedure for the reaction of this compound with alcohols to form tin(IV) alkoxides.

Note: The reaction conditions, particularly temperature and reaction time, will vary depending on the steric and electronic properties of the alcohol. For sterically hindered alcohols, higher temperatures and longer reaction times may be necessary, and the reaction may stop at the formation of mixed amide-alkoxide species.

Applications in Drug Development and Research

While this compound is not directly used in drug formulations, its reactivity is relevant to drug development and research in several ways:

-

Precursor for Catalysts: Organotin compounds, which can be synthesized from this compound, are used as catalysts in various organic reactions that are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

-

Functionalization of Biomaterials: The ability to deposit thin, conformal coatings of tin oxide via ALD using this compound allows for the surface modification of biomaterials. These coatings can alter surface properties such as biocompatibility, conductivity, and chemical resistance.

-

Development of Sensors: Tin oxide is a well-known gas-sensing material. The controlled deposition of tin oxide films using this precursor is critical for the fabrication of highly sensitive and selective sensors that could be used for diagnostic purposes.

Conclusion

The reactivity of the Sn-N bonds in this compound is central to its utility as a chemical precursor. The facile cleavage of these bonds by protic reagents enables the synthesis of a wide range of organotin compounds and the deposition of high-quality tin oxide thin films. A thorough understanding of these reaction pathways and the ability to control them through carefully designed experimental protocols are essential for leveraging the full potential of this versatile organometallic compound in research and industrial applications. Future research may focus on expanding the scope of ligand exchange reactions to synthesize novel organotin compounds with tailored properties for catalysis and materials science.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. This compound | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]

- 5. This compound(IV) | TDMASn | C8H24N4Sn - Ereztech [ereztech.com]

- 6. This compound | [gelest.com]

- 7. galaxy.agh.edu.pl [galaxy.agh.edu.pl]

- 8. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]

- 9. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Tetrakis(dimethylamino)tin as a Precursor for SnO₂ Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂) is a versatile n-type semiconductor with a wide bandgap (typically around 3.6 eV), high optical transparency in the visible spectrum, and excellent chemical stability.[1] These properties make it a critical material in a variety of applications, including transparent conducting electrodes for solar cells and displays, gas sensors, and as a protective coating in drug delivery systems. The choice of precursor is crucial for controlling the quality and properties of SnO₂ thin films. Tetrakis(dimethylamino)tin (Sn(N(CH₃)₂)₄), hereafter referred to as TDMASn, is a metalorganic precursor that offers significant advantages, including high volatility and the ability to deposit high-purity films at lower temperatures compared to traditional halogenated precursors like SnCl₄. This document provides detailed application notes and experimental protocols for the deposition of SnO₂ thin films using TDMASn via Atomic Layer Deposition (ALD) and a sol-gel spin-coating method. A theoretical protocol for Chemical Vapor Deposition (CVD) is also discussed.

Atomic Layer Deposition (ALD) of SnO₂ Thin Films

ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality, making it ideal for coating complex, high-aspect-ratio structures. The ALD of SnO₂ from TDMASn typically involves sequential, self-limiting surface reactions of TDMASn and an oxygen source, such as hydrogen peroxide (H₂O₂), water (H₂O), or ozone (O₃).

Quantitative Data Summary

| Deposition Parameter | Value/Range | Oxidant | Substrate | Film Property | Result | Reference |

| Deposition Temperature | 50-300 °C | H₂O₂ | Si(100), Glass | Growth Rate | 1.2 Å/cycle (average) | [2] |

| Deposition Temperature | 150 °C | H₂O₂ | Si(100) | Growth Rate | 0.96 Å/cycle | [2] |

| Deposition Temperature | 50 °C | H₂O₂ | Si(100) | Growth Rate | 1.58 Å/cycle | [1][3] |

| Deposition Temperature | 325 °C | H₂O₂ | Si(100) | Growth Rate | 0.83 Å/cycle | [1][3] |

| Deposition Temperature | 30-200 °C | H₂O | Si(100), Glass | Growth Rate | ~2.0 Å/cycle (at 30°C) to 0.70 Å/cycle (at 150°C) | [4] |

| Deposition Temperature | 200 °C | H₂O₂ | Flexible Substrate | Resistivity | 9.7 x 10⁻⁴ Ω·cm | [5] |

| Deposition Temperature | 200 °C | H₂O₂ | Flexible Substrate | Carrier Mobility | 22 cm²/V·s | [5] |

| Film Thickness | 140 nm | H₂O₂ | Glass | Optical Transmission | 94% | [1] |